molecular formula C14H12N2O4 B6391037 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid CAS No. 1258613-05-6

2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid

Cat. No.: B6391037
CAS No.: 1258613-05-6
M. Wt: 272.26 g/mol
InChI Key: FSOSMPOIZLJBJR-UHFFFAOYSA-N
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Description

2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an amino group at the second position and a methoxycarbonylphenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Oxidation: Conversion of the boronic acid group to a carboxylic acid.

    Nitration: Introduction of a nitro group to the aromatic ring.

    Esterification: Formation of the methoxycarbonyl group.

    Hydrogenation: Reduction of the nitro group to an amino group.

These steps are carried out under specific reaction conditions, such as the use of palladium catalysts for borylation and hydrogenation, and strong acids for nitration and esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and cost-effectiveness. Key considerations include the selection of catalysts, reaction temperatures, and purification methods to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group back to an amino group.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and nitric acid (HNO3).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group results in the formation of a nitro derivative, while reduction of the nitro group yields the original amino compound .

Scientific Research Applications

2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, leading to its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(methoxycarbonyl)phenylboronic acid: Similar structure but with a boronic acid group instead of a nicotinic acid group.

    2-Amino-5-(3-fluoro-4-methoxycarbonylphenyl)nicotinic acid: Similar structure with a fluorine atom on the aromatic ring.

Uniqueness

2-Amino-5-(4-methoxycarbonylphenyl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid structure. This unique arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-amino-5-(4-methoxycarbonylphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(19)9-4-2-8(3-5-9)10-6-11(13(17)18)12(15)16-7-10/h2-7H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOSMPOIZLJBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687787
Record name 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258613-05-6
Record name 2-Amino-5-[4-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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